8-(1,3-benzodioxol-5-yl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(1,3-Benzodioxol-5-yl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,3-benzodioxol-5-yl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-benzodioxole and 1H-imidazo[2,1-f]purine derivatives.
Coupling Reactions: The key step involves a coupling reaction between the benzodioxole and imidazo[2,1-f]purine moieties. This is typically achieved using palladium-catalyzed cross-coupling reactions.
Functional Group Modifications:
Purification: The final compound is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
8-(1,3-Benzodioxol-5-yl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
8-(1,3-Benzodioxol-5-yl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 8-(1,3-benzodioxol-5-yl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological outcomes .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole moiety.
Eutylone: A synthetic cathinone with a related structure.
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one: Another compound with a benzodioxole group, used in different applications.
Uniqueness
8-(1,3-Benzodioxol-5-yl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its combination of multiple functional groups and its potential for diverse applications in various scientific fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H17N5O4 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H17N5O4/c1-24-19-18(20(28)25(2)22(24)29)26-11-15(13-6-4-3-5-7-13)27(21(26)23-19)14-8-9-16-17(10-14)31-12-30-16/h3-11H,12H2,1-2H3 |
InChI Key |
YDTDFULCIUAZRD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 |
Origin of Product |
United States |
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